REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[N+:5]([O-])=[CH:4][CH:3]=1.C(OC(=O)C)(=[O:15])C>>[OH:15][CH:7]1[C:6]2[N:5]=[CH:4][CH:3]=[C:2]([CH3:1])[C:11]=2[CH2:10][CH2:9][CH2:8]1
|
Name
|
crude product
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=[N+](C=2CCCCC12)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (100 ml)
|
Type
|
ADDITION
|
Details
|
the solution treated with 4N-NaOH (100 ml)
|
Type
|
CONCENTRATION
|
Details
|
After 2h, the solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the aqueous residue partitioned between dichloromethane (100 ml) and water (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chlorinated phase was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography (silica; ether)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CCCC=2C(=CC=NC12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |